![molecular formula C22H30O4S B13142168 2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol] CAS No. 133786-63-7](/img/structure/B13142168.png)
2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) is an organic compound that features a thiobisphenol structure. This compound is characterized by the presence of two phenol groups connected by a sulfur atom, with tert-butyl and hydroxymethyl substituents. It is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) typically involves the reaction of 4-(tert-butyl)-2-(hydroxymethyl)phenol with a sulfur-containing reagent. Common reagents include sulfur dichloride (SCl2) or sulfur monochloride (S2Cl2). The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide (NaOH) to neutralize the acidic by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkylating agents or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized as an additive in polymers and resins to enhance stability and performance.
Mécanisme D'action
The mechanism of action of 6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The sulfur atom may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A (BPA): Another bisphenol compound with different substituents.
4,4’-Thiobisphenol: Lacks the tert-butyl and hydroxymethyl groups.
2,2’-Thiobis(4-methylphenol): Similar structure but with methyl groups instead of tert-butyl and hydroxymethyl groups.
Uniqueness
6,6’-Thiobis(4-(tert-butyl)-2-(hydroxymethyl)phenol) is unique due to its specific substituents, which confer distinct chemical and physical properties. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity, while the hydroxymethyl groups offer additional sites for chemical modification.
Propriétés
Numéro CAS |
133786-63-7 |
|---|---|
Formule moléculaire |
C22H30O4S |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
4-tert-butyl-2-[5-tert-butyl-2-hydroxy-3-(hydroxymethyl)phenyl]sulfanyl-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C22H30O4S/c1-21(2,3)15-7-13(11-23)19(25)17(9-15)27-18-10-16(22(4,5)6)8-14(12-24)20(18)26/h7-10,23-26H,11-12H2,1-6H3 |
Clé InChI |
STMOVLDHDWQKJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)CO)C(C)(C)C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


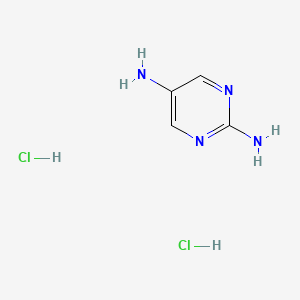
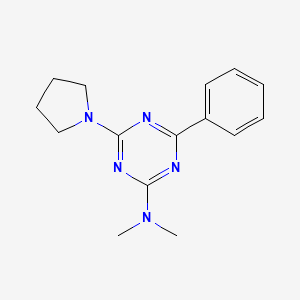
![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)
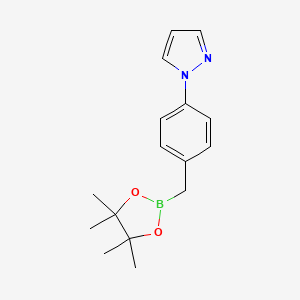


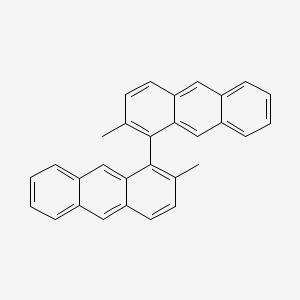

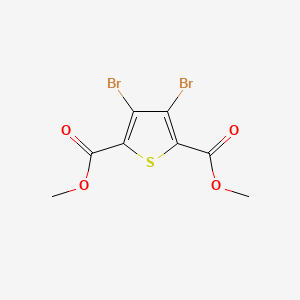

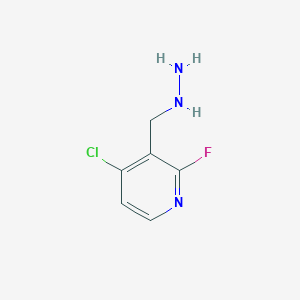
![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)
